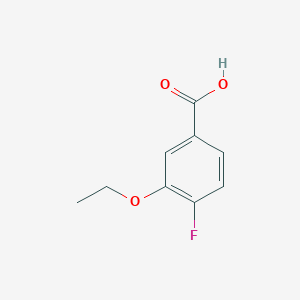
3-Ethoxy-4-fluorobenzoic acid
描述
3-Ethoxy-4-fluorobenzoic acid is a carboxylic acid derivative of benzoic acid. It is characterized by the presence of an ethoxy group at the third position and a fluorine atom at the fourth position on the benzene ring. This compound is widely used in various fields, including chemical, biological, and pharmaceutical industries.
作用机制
Target of Action
Benzoic acid derivatives, including fluorobenzoic acids, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact biological context and the presence of other molecules.
Mode of Action
The mode of action of 3-Ethoxy-4-fluorobenzoic acid is likely to involve interactions with its targets via hydrogen bonding and other non-covalent interactions . The ethoxy and fluorine groups on the benzoic acid moiety could influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
It’s known that fluorobenzoic acids can be metabolized by microorganisms via the benzoate-degrading pathway . The first enzyme of this pathway, benzoate dioxygenase, hydroxylates the substrate at either C-1/C-2 or C1/C6, yielding both 3-fluoro- and 5-fluoro-fluorocyclohexadiene cis,cis-1,2 .
Pharmacokinetics
The compound’s molecular weight (18417 g/mol) and its polar nature suggest that it could be well-absorbed and distributed in the body . The presence of the ethoxy and fluorine groups could also influence the compound’s metabolic stability and bioavailability.
生化分析
Biochemical Properties
3-Ethoxy-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with benzoate-1,2-dioxygenase, an enzyme that catalyzes the dioxygenation of benzoic acid derivatives . This interaction leads to the formation of 3-fluorocatechol, which is further metabolized to 2-fluoromuconic acid. The nature of these interactions is primarily based on the enzyme’s ability to recognize and process the fluorinated substrate, leading to subsequent biochemical transformations.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways. This interaction can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can influence cellular metabolism by altering the levels of specific metabolites and metabolic fluxes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as benzoate-1,2-dioxygenase, inhibiting or activating their activity . This binding interaction leads to the formation of intermediate compounds, which can further influence cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating cellular metabolism and gene expression without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects change significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as benzoate-1,2-dioxygenase, leading to the formation of intermediate compounds like 3-fluorocatechol and 2-fluoromuconic acid . These intermediates are further metabolized through various pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can also involve interactions with cofactors and other regulatory molecules, influencing its overall metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes by active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the ethylation of 4-fluorobenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
化学反应分析
Types of Reactions
3-Ethoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields 3-ethoxy-4-methoxybenzoic acid.
Esterification: Formation of ethyl esters.
Reduction: Conversion to 3-ethoxy-4-fluorobenzyl alcohol.
科学研究应用
3-Ethoxy-4-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
4-Fluorobenzoic acid: Lacks the ethoxy group, making it less hydrophobic.
3-Ethyl-4-fluorobenzoic acid: Similar structure but with an ethyl group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness
3-Ethoxy-4-fluorobenzoic acid’s unique combination of ethoxy and fluorine substituents imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity, making it valuable for specific applications in synthesis and research .
属性
IUPAC Name |
3-ethoxy-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSYMJHUGMYAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



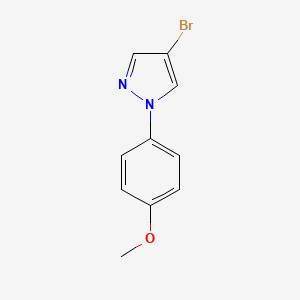
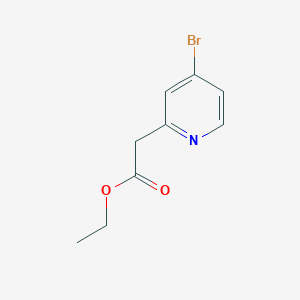

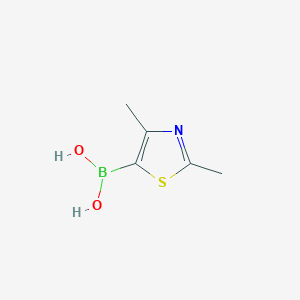
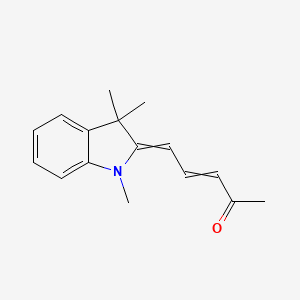
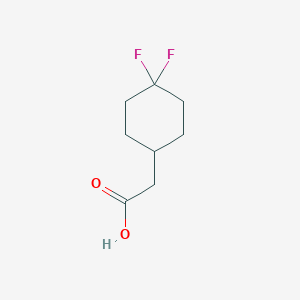

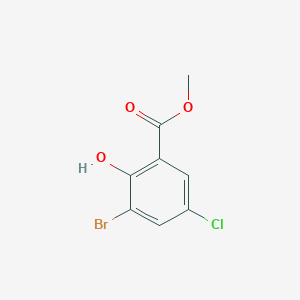
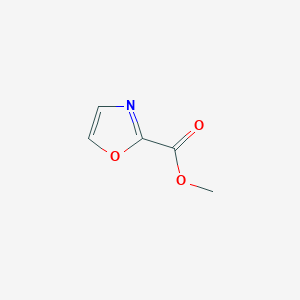
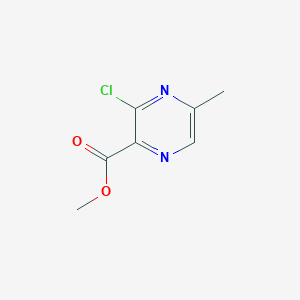
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)
![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)
